molecular formula C10H6BrF2N B12075666 7-Bromo-2-(difluoromethyl)quinoline

7-Bromo-2-(difluoromethyl)quinoline

Cat. No.: B12075666
M. Wt: 258.06 g/mol
InChI Key: ZRMVUJUSCZNMHX-UHFFFAOYSA-N
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Description

7-Bromo-2-(difluoromethyl)quinoline: is a chemical compound with the molecular formula C10H6BrF2N and a molecular weight of 258.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(difluoromethyl)quinoline typically involves the bromination of 2-(difluoromethyl)quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the quinoline ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Bromo-2-(difluoromethyl)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolines, while oxidation and reduction reactions can lead to different quinoline derivatives .

Scientific Research Applications

Chemistry: 7-Bromo-2-(difluoromethyl)quinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar applications .

Industry: The compound’s unique chemical properties make it useful in the development of materials with specific electronic and optical characteristics. It can be used in the synthesis of advanced materials for electronic devices and sensors .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(difluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and difluoromethyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved would require detailed experimental studies .

Comparison with Similar Compounds

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 4-Bromo-2-(trifluoromethyl)quinoline
  • 2-(Difluoromethyl)-4-quinolinecarboxylic acid

Comparison: 7-Bromo-2-(difluoromethyl)quinoline is unique due to the specific positioning of the bromine and difluoromethyl groups on the quinoline ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the bromine atom at the 7-position may enhance its ability to participate in substitution reactions, while the difluoromethyl group can influence its lipophilicity and metabolic stability .

Properties

Molecular Formula

C10H6BrF2N

Molecular Weight

258.06 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)quinoline

InChI

InChI=1S/C10H6BrF2N/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1-5,10H

InChI Key

ZRMVUJUSCZNMHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)F)Br

Origin of Product

United States

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